molecular formula C8H12O3S B1306078 Ethyl 2-oxothiane-3-carboxylate CAS No. 4547-45-9

Ethyl 2-oxothiane-3-carboxylate

Cat. No. B1306078
CAS RN: 4547-45-9
M. Wt: 188.25 g/mol
InChI Key: UBWCQIQHISJCTF-UHFFFAOYSA-N
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Description

Ethyl 2-oxothiane-3-carboxylate, also known as ethyl thioacetoacetate, is a versatile and important organic compound that has gained significant attention in various fields of research and industry. It has a molecular formula of C8H12O3S .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 188.25 g/mol.

Scientific Research Applications

Ethyl 2-oxothiane-3-carboxylate has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. In drug synthesis, this compound is used as an intermediate in the synthesis of various drugs, such as analgesics, anti-inflammatory agents, and antibiotics. In organic synthesis, this compound is used as a reagent in the synthesis of various organic compounds, such as alcohols, amines, and esters. In biochemistry, this compound is used as a substrate in the synthesis of various proteins and enzymes.

Mechanism of Action

The mechanism of action of ethyl 2-oxothiane-3-carboxylate is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins and other bioactive molecules. In addition, it is believed that the compound may act as an antioxidant, which may explain its use in the synthesis of various pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may affect the activity of certain enzymes involved in the synthesis of proteins and other bioactive molecules. In addition, it is believed that the compound may act as an antioxidant, which may explain its use in the synthesis of various pharmaceuticals.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-oxothiane-3-carboxylate in laboratory experiments include its low cost, ease of synthesis, and its versatility in a variety of applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood, which can lead to unpredictable results.

Future Directions

Future research on ethyl 2-oxothiane-3-carboxylate should focus on elucidating its mechanism of action and exploring its potential applications in drug synthesis and biochemistry. In addition, further research should be conducted to determine the biochemical and physiological effects of this compound. Finally, research should be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

Ethyl 2-oxothiane-3-carboxylate is synthesized from the reaction of ethyl acetate with thiopropionic acid in the presence of a base catalyst. The reaction is carried out at a temperature of around 80°C and the product is isolated by distillation. The yield of the product is typically in the range of 90-95%. The reaction is shown below:
Ethyl Acetate + Thiopropionic Acid → this compound + Acetic Acid

Safety and Hazards

Ethyl 2-oxothiane-3-carboxylate should be handled with care. It is recommended not to inhale its gas/fumes/vapour/spray. In case of contact with eyes, it is advised to wear appropriate protective eyeglasses or chemical safety goggles .

properties

IUPAC Name

ethyl 2-oxothiane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c1-2-11-7(9)6-4-3-5-12-8(6)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWCQIQHISJCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381160
Record name ethyl 2-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4547-45-9
Record name ethyl 2-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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